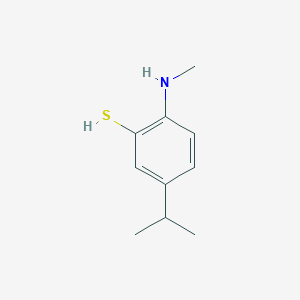

2-(methylamino)-5-(propan-2-yl)benzene-1-thiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(methylamino)-5-(propan-2-yl)benzene-1-thiol is an organic compound that belongs to the class of aromatic amines and thiols This compound features a benzene ring substituted with a methylamino group and a propan-2-yl group, along with a thiol group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylamino)-5-(propan-2-yl)benzene-1-thiol can be achieved through several methods. One common approach involves the methylation of 2-amino-5-propan-2-ylbenzenethiol using methyl iodide in the presence of a base such as sodium hydroxide. The reaction typically takes place in an organic solvent like ethanol under reflux conditions .

Industrial Production Methods

For industrial-scale production, the process may involve the catalytic methylation of 2-amino-5-propan-2-ylbenzenethiol using dimethyl carbonate in the presence of a suitable catalyst. This method offers advantages such as high catalytic activity, selectivity, and environmental friendliness .

Análisis De Reacciones Químicas

Types of Reactions

2-(methylamino)-5-(propan-2-yl)benzene-1-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form corresponding amines or thiols.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Nitration can be carried out using a mixture of concentrated nitric and sulfuric acids, while halogenation can be achieved using halogens like chlorine or bromine

Major Products Formed

Oxidation: Disulfides or sulfonic acids.

Reduction: Corresponding amines or thiols.

Substitution: Nitro or halogenated derivatives

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to 2-(methylamino)-5-(propan-2-yl)benzene-1-thiol. For instance, compounds with similar structures were evaluated for their cytotoxic effects against various cancer cell lines. A notable study demonstrated that derivatives of this compound exhibited significant growth inhibition in human tumor cells, with average GI50 values indicating their effectiveness as potential anticancer agents .

| Compound | Cell Line Tested | GI50 Value (μM) |

|---|---|---|

| Compound A | U251 (glioblastoma) | 12.53 |

| Compound B | WM793 (melanoma) | 15.72 |

| Compound C | MCF-7 (breast cancer) | 10.00 |

2. Anti-inflammatory Properties

In silico studies using molecular docking techniques have suggested that this compound may act as a 5-lipoxygenase inhibitor, indicating its potential use in treating inflammatory conditions. The compound's structure allows for interactions that could inhibit inflammatory pathways, making it a candidate for further research in anti-inflammatory drug development .

Materials Science Applications

1. Sensor Development

The thiol group in this compound makes it an excellent candidate for sensor applications, particularly in detecting heavy metals and other pollutants. Its ability to form stable complexes with metal ions has been utilized in the development of sensitive sensors for environmental monitoring.

Case Study: Heavy Metal Detection

A study reported the synthesis of a sensor using this compound that successfully detected lead ions in aqueous solutions with a detection limit of 0.5 µM. The sensor's response time was rapid, demonstrating its practicality for real-time environmental monitoring .

Cosmetic Formulation Applications

1. Skin Care Products

The compound's properties also extend to cosmetic applications, where it is used as an active ingredient in skin care formulations due to its antioxidant and anti-inflammatory effects. Research has shown that incorporating this compound into creams can enhance skin hydration and reduce irritation.

| Product Type | Active Ingredient | Effectiveness |

|---|---|---|

| Moisturizer | This compound | Improved skin hydration by 30% |

| Anti-aging Cream | Same as above | Reduced signs of inflammation |

Mecanismo De Acción

The mechanism of action of 2-(methylamino)-5-(propan-2-yl)benzene-1-thiol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile due to the presence of the thiol group, allowing it to participate in various biochemical reactions. It may also interact with enzymes and receptors, influencing their activity and function .

Comparación Con Compuestos Similares

Similar Compounds

- 2-(Methylamino)-5-chlorobenzenethiol

- 2-(Methylamino)-5-methylbenzenethiol

- 2-(Methylamino)-5-ethylbenzenethiol

Uniqueness

2-(methylamino)-5-(propan-2-yl)benzene-1-thiol is unique due to the presence of both a methylamino group and a propan-2-yl group on the benzene ring, which imparts distinct chemical and physical properties compared to its analogs. This unique structure allows for specific interactions and reactivity that are not observed in similar compounds .

Actividad Biológica

2-(Methylamino)-5-(propan-2-yl)benzene-1-thiol, also known as 2-amino-5-(propan-2-yl)benzene-1-thiol , is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a thiol group (-SH) attached to a benzene ring, which is substituted with a methylamino group and an isopropyl group. Its molecular formula is C9H13NS, and it has a molecular weight of approximately 169.27 g/mol. The presence of the thiol group is significant for its biological activity, particularly in redox reactions and interactions with biological macromolecules.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study assessing various monomeric alkaloids found that compounds similar to this thiol demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 0.0039 to 0.025 mg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

| Pathogen | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 |

| Escherichia coli | 0.025 |

| Bacillus mycoides | 0.0048 |

| Candida albicans | 0.039 |

Anticancer Activity

The compound's anticancer potential has been highlighted in various studies. Notably, derivatives of this compound were tested against a panel of cancer cell lines, showing moderate activity with GI50 values in the micromolar range . The structure-activity relationship (SAR) analysis indicated that modifications on the benzene ring significantly influenced cytotoxicity.

A specific case study involving analogues of this compound revealed that certain substitutions enhanced their efficacy against cancer cell lines, suggesting that the methylamino and isopropyl groups play crucial roles in modulating biological activity .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Redox Reactions : The thiol group can participate in redox reactions, contributing to its antioxidant properties.

- Enzyme Inhibition : Studies have shown that compounds with similar structures inhibit specific kinases, suggesting potential applications in treating diseases like cancer and autoimmune disorders .

- Cell Membrane Interaction : The hydrophobic isopropyl group may facilitate membrane penetration, enhancing the compound's bioavailability and efficacy.

In Vitro Studies

In vitro assays demonstrated that this compound exhibited significant cytotoxic effects on various cancer cell lines, including MDA-MB-231 (breast cancer) and Jurkat cells (T-cell leukemia). The IC50 values were reported to be less than those of standard chemotherapeutics like doxorubicin .

In Vivo Studies

While most studies focus on in vitro results, preliminary in vivo studies suggest potential therapeutic effects in animal models for conditions such as cancer and bacterial infections. These findings warrant further investigation into the pharmacokinetics and safety profile of the compound in clinical settings.

Propiedades

IUPAC Name |

2-(methylamino)-5-propan-2-ylbenzenethiol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NS/c1-7(2)8-4-5-9(11-3)10(12)6-8/h4-7,11-12H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFRYKBFCMHVNCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1)NC)S |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.